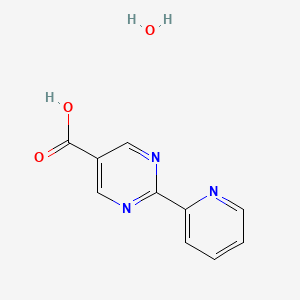

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate

Description

Properties

IUPAC Name |

2-pyridin-2-ylpyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2.H2O/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h1-6H,(H,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGNKVJHRWAYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-97-2 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Condensation and Cyclization Routes

One common approach involves condensation of suitably substituted pyridine derivatives with pyrimidine precursors under controlled conditions to form the pyrimidine ring substituted at the 2-position with the pyridinyl group.

- For example, condensation of 2-aminopyridine with β-dicarbonyl compounds or their equivalents can lead to the formation of the pyrimidine ring.

- Cyclization is often promoted by heating or using catalysts such as carbodiimides or acid catalysts to facilitate ring closure.

Multi-Component and One-Pot Syntheses

Recent advances include multi-component reactions (MCRs) and one-pot syntheses that streamline the preparation of complex heterocycles including pyrimidine derivatives:

- A five-component reaction involving hydrazine hydrate, ethyl acetoacetate, barbituric acid derivatives, ammonium acetate, and aldehydes under reflux in water with catalytic ZnO nanoparticles has been reported for synthesizing related pyrimidine-based heterocycles.

- Such green chemistry approaches reduce steps and improve yields, potentially adaptable for 2-(2-pyridinyl)-5-pyrimidinecarboxylic acid derivatives.

Use of Carbodiimide Coupling Agents and Oxidative Steps

In the synthesis of related pyrimidine derivatives, carbodiimide coupling agents (e.g., EDCI) and additives like HOBt have been used to activate carboxylic acids for condensation with amines or other nucleophiles.

- Oxidation steps using sodium periodate (NaIO4) at low temperatures have been employed to modify intermediates, facilitating ring formation or functional group transformations.

- These methods provide a controlled environment for selective functionalization necessary for the target compound.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization Notes

- Temperature control is critical in oxidation steps to avoid over-oxidation or decomposition.

- Use of coupling agents like EDCI and additives such as HOBt enhances reaction specificity and yield in condensation steps.

- Multi-component reactions under aqueous conditions with nano-catalysts provide environmentally friendly and efficient synthesis routes.

- Acidification post-reaction is essential for precipitating the carboxylic acid hydrate, which can be isolated by filtration and drying under reduced pressure.

- Recrystallization from appropriate solvents (e.g., dichloromethane) improves purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a potential candidate in drug development due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrimidine and pyridine are often involved in the development of:

- Antiviral Agents : Compounds similar to 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate have shown activity against viral infections by inhibiting viral replication mechanisms.

- Anticancer Drugs : Studies have explored the use of pyrimidine derivatives in targeting specific cancer pathways, demonstrating potential efficacy in inhibiting tumor growth.

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications.

Agrochemical Applications

The herbicidal properties of related pyrimidine compounds have been well-documented. Research has indicated that:

- Herbicides : The compound can be modified to enhance its effectiveness as a herbicide, targeting specific weeds while minimizing damage to crops. Patents have been filed for various formulations that utilize this compound as an active ingredient in herbicides .

Material Science Applications

In material science, the compound's unique properties allow for its use in:

- Polymer Chemistry : As a building block for synthesizing polymers with specific characteristics, including thermal stability and chemical resistance.

- Nanotechnology : Research into the use of pyrimidine derivatives in nanomaterials has shown promise in creating nanoparticles with unique optical and electronic properties.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of pyrimidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development into antiviral therapies.

Case Study 2: Herbicide Development

Research documented in agricultural chemistry journals highlights the synthesis of new herbicides based on this compound. Field trials demonstrated effective control over various weed species while maintaining crop safety, leading to patents for commercial formulations .

Comparative Data Table

| Application Area | Compound Usage | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral agents | Significant inhibition of viral replication |

| Anticancer drugs | Efficacy in inhibiting tumor growth | |

| Anti-inflammatory agents | Modulation of inflammatory responses | |

| Agrochemicals | Herbicides | Effective control over weeds |

| Material Science | Polymer chemistry | Enhanced thermal stability |

| Nanotechnology | Unique optical and electronic properties |

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

4-Hydroxy-2-(Pyridin-2-yl)Pyrimidine-5-Carboxylic Acid (CAS: 56406-45-2)

2-Hydroxypyrimidine-5-Carboxylic Acid (CAS: 38324-83-3)

2-(2-Pyridinyl)-4-(Trifluoromethyl)-5-Pyrimidinecarboxylic Acid (CAS: 874816-10-1)

2-(2-Phenylpyrimidin-5-yl)Acetic Acid (CAS: 5810-65-1)

- Structure : Substitutes the pyridinyl group with a phenyl ring and replaces the carboxylic acid with an acetic acid chain.

- Properties : Lower solubility in water but higher affinity for hydrophobic environments .

Biological Activity

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate, with the CAS number 1609395-97-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a pyrimidinecarboxylic acid moiety, which contribute to its biological properties. Its molecular formula is C₉H₈N₄O₂, and it possesses both hydrophilic and lipophilic characteristics, enhancing its potential for interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that it may act as an inhibitor of protein kinases, which are crucial in cell signaling pathways involved in cancer progression and other diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against kinases involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors, influencing cellular responses and apoptosis.

Biological Activity

Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. The following table summarizes the findings from key research studies:

Case Studies

- Antiproliferative Activity : A study evaluated the compound against a panel of 60 NCI cancer cell lines. It demonstrated significant antiproliferative activity with GI₅₀ values ranging from 22 to 33 nM, indicating its potential as a therapeutic agent in oncology.

- Mechanism Exploration : Another investigation focused on the compound's ability to induce apoptosis in cancer cells by altering the Bax/Bcl2 ratio. This study confirmed that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.